[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea
Description
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is an organosulfur compound that belongs to the thiourea family. Thioureas are known for their diverse applications in organic synthesis and biological activities. This compound is characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms.
Properties
IUPAC Name |
[(E)-1,1-dimethoxypropan-2-ylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZSGIMMURHJRR-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea typically involves the reaction of an appropriate isothiocyanate with a suitable amine. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(=S)-NH-R’
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves the use of large-scale reactors and continuous flow processes. The key steps include the preparation of isothiocyanates and their subsequent reaction with amines under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiourea moiety to a corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that modifications in the thiourea structure can enhance antibacterial potency, making it a promising candidate for developing new antibiotics .
Anticancer Potential
The anticancer properties of thiourea derivatives are well-documented. Research indicates that certain analogs can induce apoptosis in cancer cells by disrupting mitochondrial functions. In vitro assays have revealed low micromolar IC50 values for compounds related to this compound against various cancer cell lines .
Case Study: Cytotoxicity
A focused study on the cytotoxic effects of thiourea derivatives demonstrated that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cell lines, suggesting potential for further development into therapeutic agents .
Agricultural Applications
Pesticidal Activity
Thiourea and its derivatives have been explored for their pesticidal properties. They can act as effective agents against plant pathogens and pests. The application of these compounds in agriculture could lead to more sustainable pest management strategies .
Materials Science
Polymer Stabilization
In materials science, thiourea derivatives are utilized as stabilizers in polymer formulations. Their ability to enhance the viscosity and stability of polymer solutions is particularly beneficial in applications such as drilling muds and other industrial processes .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of [(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a similar structure but without the dimethoxypropan-2-ylideneamino group.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N,N’-Dimethylthiourea: A derivative with methyl groups attached to both nitrogen atoms.
Uniqueness
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is unique due to the presence of the dimethoxypropan-2-ylideneamino group, which imparts distinct chemical and biological properties
Biological Activity
[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiourea with appropriate aldehydes or ketones. The reaction can be facilitated under mild conditions, often yielding high purity and yield of the desired product.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study, derivatives demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 32–128 µg/mL against these pathogens .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 64 |
| 2 | Escherichia coli | 32 |
| 3 | Pseudomonas aeruginosa | 128 |
Antifungal Activity
The antifungal properties of thioureas are also noteworthy. Compounds structurally related to this compound have been tested against plant pathogens like Phomopsis species. These studies revealed that some derivatives exhibited potent antifungal activity with IC50 values as low as 10 µg/mL .
Anti-inflammatory Properties
Thiourea derivatives have been investigated for their anti-inflammatory effects. One study reported that certain thioureas significantly inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of thioureas have been evaluated against various cancer cell lines. For example, derivatives showed promising results in inhibiting cell proliferation in human cancer cell lines such as U937 and THP-1. The IC50 values for these compounds ranged from 15 to 30 µM, indicating moderate cytotoxicity .
Case Studies
Several case studies highlight the efficacy of thiourea derivatives:
- Study on Antibacterial Activity : A series of substituted thioureas were synthesized and tested against multi-drug resistant strains of bacteria. The results showed that certain modifications increased antibacterial potency significantly compared to standard antibiotics .
- Antifungal Efficacy Against Plant Pathogens : In agricultural applications, thiourea derivatives were tested for their ability to control fungal infections in crops. Results indicated a reduction in fungal growth by up to 70% when treated with specific thiourea formulations .
- Cytotoxicity in Cancer Research : A focused study on the anticancer properties of thioureas revealed that specific structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
